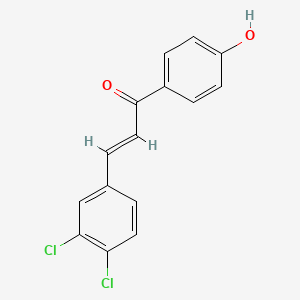

(2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Description

(2E)-3-(3,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two aromatic rings connected via an α,β-unsaturated ketone system. The E-configuration of the double bond is critical for its biological and physicochemical properties. The 3,4-dichlorophenyl group introduces strong electron-withdrawing effects, while the 4-hydroxyphenyl moiety provides hydrogen-bonding capability. This compound is synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 3,4-dichlorobenzaldehyde under alkaline conditions, followed by recrystallization . Its crystal structure reveals planar geometry with dihedral angles of 19.34° between the aromatic rings, stabilized by O–H···O hydrogen bonds and π-π stacking interactions .

Properties

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O2/c16-13-7-1-10(9-14(13)17)2-8-15(19)11-3-5-12(18)6-4-11/h1-9,18H/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRYJTYVYNBKKK-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dichlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.

Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, quinones, or other oxidized derivatives.

Reduction: Saturated carbonyl compounds.

Substitution: Ethers, esters, or other substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a chalcone structure, which typically consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific substituents on this compound include a dichlorophenyl group and a hydroxyphenyl group, which contribute to its biological activity and physicochemical properties.

Anti-inflammatory Activity

Chalcone derivatives have shown significant anti-inflammatory properties. Research indicates that (2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies demonstrate its potential as a lead compound for developing anti-inflammatory drugs .

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Recent studies highlight the anticancer potential of this chalcone derivative. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of metastasis. In vitro studies suggest that it can effectively target multiple cancer cell lines .

Case Study 1: Anti-inflammatory Mechanism

A study published in ACS Omega elucidated the binding interactions between this compound and bovine serum albumin (BSA), demonstrating its stability in biological systems and potential therapeutic efficacy . The study used molecular docking simulations to confirm moderate binding affinity, suggesting effective delivery within physiological environments.

Case Study 2: Antioxidant Activity

In an investigation focusing on the antioxidant capabilities of various chalcone derivatives, this compound was found to significantly reduce lipid peroxidation levels in cellular models. This study emphasizes its role in protecting cellular components from oxidative damage .

Summary of Findings

The applications of this compound span multiple areas within medicinal chemistry:

| Application | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes; potential for drug development |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anticancer | Induces apoptosis; inhibits metastasis in various cancer cell lines |

Mechanism of Action

The biological activity of (2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce oxidative stress in cells. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Chalcones with hydroxyl or methoxy substituents exhibit enhanced antioxidant activity due to their radical-scavenging ability. For example, (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one () demonstrated superior DPPH radical inhibition compared to derivatives with fewer hydroxyl groups. However, the absence of hydroxyl groups likely reduces direct antioxidant efficacy, as seen in the lower activity of methoxy-substituted chalcones .

Electronic and Structural Comparisons

- Methoxy vs. Dichloro Substituents: The dimethoxy analog, (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (), features electron-donating methoxy groups, which increase electron density on the enone system.

- Chlorinated Derivatives: Compounds like (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one () and (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () highlight the impact of chlorine positioning. The 3,4-dichloro configuration in the target compound creates a steric and electronic environment distinct from mono- or trichlorinated analogs, influencing crystal packing and intermolecular interactions .

Crystallographic and Hydrogen-Bonding Differences

Hydrogen Bonding :

The 4-hydroxyphenyl group in the target compound forms O–H···O hydrogen bonds (bond length: ~1.82 Å), similar to hydroxylated chalcones in and . However, methoxy-substituted analogs (e.g., ) rely on weaker C–H···O interactions, resulting in less stable crystal lattices .Dihedral Angles and Planarity :

The dihedral angle between the 4-hydroxyphenyl and dichlorophenyl rings (19.34°) is smaller than in methoxy analogs (e.g., 7.40°–13.25° in ), suggesting greater planarity due to reduced steric hindrance from chlorine atoms compared to methoxy groups .

Spectroscopic and Computational Insights

UV-Vis Absorption :

Density functional theory (DFT) studies on related dichlorophenyl chalcones () reveal a narrowed HOMO-LUMO gap (~3.5 eV) compared to methoxy derivatives (~4.0 eV), leading to redshifted UV-Vis absorption maxima. This aligns with experimental data showing λmax shifts from 320 nm (methoxy) to 340 nm (dichloro) .Mulliken Charges : The dichloro substituents increase positive charge density on the carbonyl carbon, enhancing electrophilicity. In contrast, methoxy groups delocalize electron density into the aromatic ring, reducing reactivity .

Biological Activity

The compound (2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a conjugated system that is crucial for its biological activity. The presence of chlorine substituents and a hydroxyl group contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| A549 | 12.8 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

The antibacterial potential of this chalcone derivative has also been evaluated against various bacterial strains, showing promising results.

- Inhibition Zones : In vitro studies demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and the anti-inflammatory properties of chalcones are well-documented. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Cytokine Levels : Studies indicate that treatment with the compound significantly reduces the levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 120 |

| IL-6 | 300 | 150 |

Case Studies

Several studies have highlighted the biological efficacy of chalcone derivatives, including our compound of interest:

- Study on Breast Cancer Cells : A study published in Molecular Cancer Therapeutics demonstrated that this chalcone derivative inhibited MCF-7 cell growth by inducing apoptosis through the mitochondrial pathway .

- Antibacterial Screening : Research conducted by Zhang et al. revealed that the compound exhibited significant antibacterial effects against multi-drug resistant strains, suggesting its potential as an alternative therapeutic agent .

- Anti-inflammatory Effects : A recent study indicated that this compound reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. Basic Structural Confirmation

Q. Advanced Validation

- X-ray Crystallography : Single-crystal XRD provides unambiguous evidence of the E-configuration. For example, C–C bond lengths in the α,β-unsaturated system (1.34–1.38 Å) confirm conjugation .

What computational methods are used to predict electronic properties and validate experimental data?

Q. Advanced Methodology

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV for this compound), dipole moments, and electrostatic potential maps to predict reactivity .

- AIM (Atoms in Molecules) Theory : Analyzes bond critical points to confirm intramolecular hydrogen bonding (e.g., O–H···O=C interactions) .

Q. Example DFT Parameters

| Property | Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO-LUMO Gap (eV) | 3.4 |

| Dipole Moment (Debye) | 4.8 |

| C=O Bond Length (Å) | 1.23 |

How should researchers address contradictions between experimental and computational data?

Q. Advanced Data Analysis

Re-examine purity : Use HPLC or GC-MS to rule out impurities affecting spectroscopic results .

Refine computational models : Adjust basis sets (e.g., 6-311++G(d,p) vs. cc-pVTZ) or include solvent effects in DFT calculations .

Cross-validate techniques : Compare XRD bond lengths with DFT-optimized geometries to identify discrepancies .

What methodologies are recommended for evaluating biological activity, such as antimicrobial effects?

Q. Advanced Biological Assays

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (typical range: 8–64 µg/mL) .

- Time-kill studies : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .

- Molecular docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase) to rationalize activity .

How can researchers ensure reproducibility in spectroscopic characterization?

Q. Basic Validation Protocol

Q. Advanced Cross-Verification

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign all protons/carbons .

- Temperature-dependent NMR : Detect dynamic processes (e.g., keto-enol tautomerism) .

What strategies are effective in resolving low crystallinity during XRD analysis?

Q. Advanced Crystallization Techniques

Q. Example XRD Parameters

| Parameter | Value |

|---|---|

| Space Group | P/c |

| Unit Cell (Å) | a=8.21, b=11.34, c=14.56 |

| CCDC Deposition | 1988019 |

How can researchers systematically explore structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Strategies

Derivatization : Synthesize analogs with modified substituents (e.g., –OCH, –NO) on the phenyl rings .

Pharmacophore mapping : Identify critical groups (e.g., 4-hydroxyphenyl, dichlorophenyl) using 3D-QSAR models .

In vitro toxicity screening : Compare IC values in mammalian vs. bacterial cells to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.